molecular formula C19H20N2O4 B5551966 N'-(1,3-benzodioxol-5-ylmethylene)-4-isobutoxybenzohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-4-isobutoxybenzohydrazide

Cat. No. B5551966
M. Wt: 340.4 g/mol
InChI Key: JAGGMCQNIKSGCD-KEBDBYFISA-N
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-4-isobutoxybenzohydrazide is a chemical compound likely used in various chemical and pharmacological researches. While specific studies on this compound are limited, its structure suggests it belongs to a class of compounds known for interesting chemical and biological properties.

Synthesis Analysis

The synthesis of similar hydrazide compounds typically involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazone linkages. This process often requires controlled conditions and the use of specific catalysts or reagents (Salahuddin et al., 2014).

Molecular Structure Analysis

Compounds like N'-(1,3-benzodioxol-5-ylmethylene)-4-isobutoxybenzohydrazide often have complex molecular structures, with potential for intra- and intermolecular interactions. Structural characterization is typically achieved using techniques like X-ray crystallography, NMR, and IR spectroscopy (Karrouchi et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the hydrazone moiety, which can participate in various chemical reactions, including cyclization, oxidation, and further condensation reactions. Their reactivity is influenced by the nature of the substituents on the benzene rings (Evrard et al., 2022).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(2)11-23-16-6-4-15(5-7-16)19(22)21-20-10-14-3-8-17-18(9-14)25-12-24-17/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGGMCQNIKSGCD-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(2-methylpropoxy)benzohydrazide

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